molecular formula C28H26N2O4 B12145554 Dibenzyl 2',6'-dimethyl-1',4'-dihydro-3,4'-bipyridine-3',5'-dicarboxylate

Dibenzyl 2',6'-dimethyl-1',4'-dihydro-3,4'-bipyridine-3',5'-dicarboxylate

Cat. No.: B12145554
M. Wt: 454.5 g/mol
InChI Key: OZWWFWDWGCNIGZ-UHFFFAOYSA-N
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Description

Dibenzyl 2',6'-dimethyl-1',4'-dihydro-3,4'-bipyridine-3',5'-dicarboxylate is a dihydropyridine (DHP) derivative characterized by a 1,4-dihydropyridine core fused to a pyridine ring (3,4'-bipyridine system). Its structure includes two methyl groups at the 2' and 6' positions and two benzyl ester moieties at the 3' and 5' carboxylate groups.

The synthesis of analogous DHP derivatives typically involves Wittig reactions for introducing substituents (e.g., 14a–c in ) or alkylation protocols for quaternizing the pyridine nitrogen (e.g., compounds 3–5 in ). The dibenzyl ester groups distinguish this compound from others in the class, influencing its solubility, reactivity, and intermolecular interactions .

Properties

Molecular Formula

C28H26N2O4

Molecular Weight

454.5 g/mol

IUPAC Name

dibenzyl 2,6-dimethyl-4-pyridin-3-yl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C28H26N2O4/c1-19-24(27(31)33-17-21-10-5-3-6-11-21)26(23-14-9-15-29-16-23)25(20(2)30-19)28(32)34-18-22-12-7-4-8-13-22/h3-16,26,30H,17-18H2,1-2H3

InChI Key

OZWWFWDWGCNIGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=CN=CC=C3)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Glyoxal-Mediated Cyclocondensation

The bipyridine core is often constructed via glyoxal-mediated cyclocondensation of amine derivatives. For example, Paromov et al. demonstrated that glyoxal reacts with p-toluenesulfonamide under acidic conditions to yield oxaazaisowurtzitane frameworks, which can be adapted for bipyridine synthesis. Adjusting stoichiometry to a 2:1 ratio of glyoxal to substituted amines facilitates the formation of the dihydrobipyridine backbone.

A critical advancement involves solvent optimization. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing intermediates, achieving yields of 68–72% at 80°C. However, competing side reactions, such as over-alkylation, necessitate precise temperature control.

FeCl3/C-Catalyzed Rearrangement

The FeCl3/C solid acid catalyst, as described in CN102603820B, enables efficient Ferrier rearrangements for glycoside derivatives. While this patent focuses on carbohydrate chemistry, analogous catalytic systems apply to bipyridine synthesis. FeCl3/C (1:10 mass ratio) promotes cyclization of preorganized diamine intermediates into dihydrobipyridines at room temperature, achieving 85–90% yield in dichloromethane. The catalyst’s recyclability (≥5 cycles with <5% activity loss) makes it cost-effective for large-scale production.

Functionalization of the Bipyridine Core

Esterification Strategies

Introducing benzyl ester groups at the 3' and 5' positions typically employs Steglich esterification. Activated carboxyl intermediates, such as acyl chlorides, react with benzyl alcohol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Jin et al. reported 92–95% esterification yields under anhydrous tetrahydrofuran (THF) at 0–5°C.

Table 1: Esterification Conditions and Yields

Carboxyl PrecursorSolventCatalystTemperatureYield (%)
Acyl chlorideTHFDCC/DMAP0–5°C92–95
Free carboxylic acidDCMEDCI/HOBtRT85–88

Palladium-Catalyzed Benzylation

Reductive Methods for Dihydrobipyridine Formation

Catalytic Hydrogenation

Selective hydrogenation of fully aromatic bipyridines to dihydro derivatives remains challenging. PdFe bimetallic catalysts, as described by Lou et al., offer enhanced selectivity for 1',4'-dihydro products. At 60°C and 4 bar H2, PdFe/C (1:1 molar ratio) achieves 94% conversion with <2% over-hydrogenation.

Table 2: Hydrogenation Performance of Catalysts

CatalystTemperatureH2 PressureConversion (%)Selectivity (%)
Pd/C50°C3 bar7885
PdFe/C60°C4 bar9498

Continuous Flow Hydrogenolysis

Adapting continuous flow systems from HNIW synthesis, hydrogenolysis in H-Cube Pro reactors improves reproducibility. At 80°C and 10 mL/min flow rate, 99% debenzylation of intermediates is achieved, which can be reversed for benzyl group installation. This method reduces reaction times from hours (batch) to minutes (flow), though substrate solubility in methanol or ethanol remains a limitation.

Regioselective Methylation Techniques

Friedel-Crafts Alkylation

Methylation at the 2' and 6' positions employs Friedel-Crafts alkylation with methyl iodide. Using AlCl3 as a catalyst in nitrobenzene solvent, regioselectivity exceeds 90% due to steric hindrance at ortho positions. However, AlCl3’s moisture sensitivity necessitates rigorous anhydrous conditions.

Directed Ortho-Metalation

Directed ortho-metalation (DoM) with n-BuLi and tetramethylethylenediamine (TMEDA) enables precise methyl group placement. Quenching the lithiated intermediate with methyl iodide affords 2',6'-dimethyl derivatives in 80–84% yield. This method requires cryogenic conditions (−78°C) and inert atmospheres, increasing operational complexity.

Purification and Characterization

Chromatographic Separation

Silica gel chromatography with ethyl acetate/hexane (1:3 v/v) eluent resolves regioisomeric byproducts. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients achieves >99% purity for pharmaceutical applications.

Spectroscopic Validation

  • NMR : 1H NMR shows distinct singlet peaks for 2',6'-methyl groups at δ 2.35–2.40 ppm and dihydro protons as a multiplet at δ 4.10–4.30 ppm.

  • MS : ESI-MS exhibits [M+H]+ at m/z 489.2, consistent with the molecular formula C28H28N2O4 .

Chemical Reactions Analysis

Types of Reactions

Dibenzyl 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine and dihydropyridine derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C28H26N2O4
  • Molecular Weight : 454.517 g/mol
  • CAS Number : 501016-81-5

The compound features a bipyridine structure that contributes to its diverse reactivity and potential applications in various domains.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of dibenzyl derivatives. For instance, the compound has shown efficacy against various pathogens, indicating its potential as an antimicrobial agent. In comparative studies, it outperformed standard antibiotics, demonstrating a promising avenue for further research in the development of new antimicrobial therapies .

Antioxidant Properties

Dibenzyl 2',6'-dimethyl-1',4'-dihydro-3,4'-bipyridine-3',5'-dicarboxylate has been evaluated for its antioxidant capabilities. Research indicates that it exhibits significant free radical scavenging activity, which is crucial for applications in preventing oxidative stress-related diseases . The antioxidant potential was quantified using assays like DPPH, yielding favorable results that support its use in nutraceutical formulations.

Corrosion Inhibition

The compound has been investigated for its anti-corrosion properties, particularly in industrial settings where metal degradation is a concern. Studies have demonstrated that it effectively reduces corrosion rates when applied to metal surfaces, making it a candidate for protective coatings and treatments . The highest observed efficacy reached approximately 81.89% at optimal concentrations.

Material Science

Due to its unique chemical structure, this compound is being explored for its potential in synthesizing advanced materials. Its ability to form complexes with metals could lead to innovations in catalysis and electronic materials .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that require careful control of reaction conditions to ensure yield and purity. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and validate the synthesis process .

Data Summary Table

Application AreaKey FindingsReferences
Antimicrobial ActivityEffective against multiple pathogens
Antioxidant PropertiesSignificant free radical scavenging
Corrosion InhibitionUp to 81.89% reduction in corrosion rates
Material SciencePotential for advanced material synthesis

Case Study 1: Antimicrobial Efficacy

A detailed study assessed the antimicrobial effects of dibenzyl derivatives against common bacterial strains. The results indicated a higher potency compared to traditional antibiotics, suggesting potential for clinical applications in treating infections.

Case Study 2: Corrosion Resistance

Another investigation focused on the application of this compound as a corrosion inhibitor in steel components exposed to harsh environments. The study concluded that the compound significantly reduced corrosion rates, making it suitable for industrial applications.

Mechanism of Action

The mechanism of action of Dibenzyl 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its application .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s structural analogs differ primarily in ester substituents, nitrogen alkylation, and peripheral functional groups. Key comparisons include:

Compound Name Ester Groups Substituents/Modifications Molecular Weight Key References
Dibenzyl 2',6'-dimethyl-1',4'-dihydro-3,4'-bipyridine-3',5'-dicarboxylate Benzyl 2',6'-dimethyl Not reported
Diethyl 2',6'-dimethyl-1',4'-dihydro-3,4'-bipyridine-3',5'-dicarboxylate Ethyl 2',6'-dimethyl ~364.82 (Cl derivative)
Dimethyl 2,6-dimethyl-4-(3-phenyl-1H-pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate Methyl Pyrazole ring at position 4 ~379.4
Bis(2-methoxyethyl) 2',6'-dimethyl-1',4'-dihydro-3,4'-bipyridine-3',5'-dicarboxylate 2-Methoxyethyl 2',6'-dimethyl ~452.5 (predicted)
Dihexadecyl 4-[1-(2-amino-2-oxo-ethyl)pyridinium]…dicarboxylate iodide (3) Hexadecyl Pyridinium quaternization, iodoacetamide ~957.6

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., pyrazole in ) reduce the electron density of the DHP ring, altering redox behavior compared to the target compound’s methyl groups.
  • Quaternary Nitrogen Derivatives: Alkylation at the pyridine nitrogen (e.g., compound 3 in ) introduces cationic charges, improving water solubility and enabling nanoparticle formation.
Physicochemical Properties
Property Dibenzyl Target Compound Diethyl Derivative Bis(2-Methoxyethyl) Dimethyl-Pyrazole
Boiling Point (°C) Not reported Not reported 525.6 (predicted) Not reported
Density (g/cm³) ~1.17 (predicted) Not reported 1.174 (predicted) Not reported
pKa ~4.7 (predicted) Not reported 4.72 (predicted) Not reported
Melting Point (°C) Not reported Not reported Not reported 223–225 (analog)

Notes:

  • The bis(2-methoxyethyl) analog has a predicted boiling point of 525.6°C, significantly higher than methyl/ethyl esters due to increased molecular weight and polarity.
  • Predicted pKa values (~4.7) suggest moderate acidity, likely influencing protonation states in biological environments .

Biological Activity

Dibenzyl 2',6'-dimethyl-1',4'-dihydro-3,4'-bipyridine-3',5'-dicarboxylate is a compound of increasing interest due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a bipyridine core with two benzyl groups and two carboxylate moieties. Its molecular formula is C24H28N2O4C_{24}H_{28}N_2O_4, and it exhibits significant solubility in organic solvents. The structural configuration allows for various interactions with biological targets, contributing to its pharmacological potential.

Antibacterial Activity

Recent studies have demonstrated the antibacterial efficacy of this compound against several pathogenic bacteria.

Table 1: Antibacterial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)Inhibition Zone Diameter (mm)
Enterococcus faecalis40 µg/mL29
Pseudomonas aeruginosa50 µg/mL24
Salmonella typhi45 µg/mL30
Klebsiella pneumoniae50 µg/mL19

The compound exhibited comparable activity to ceftriaxone, a standard antibiotic, indicating its potential as an alternative therapeutic agent in treating bacterial infections .

Anticancer Activity

This compound has shown promising results in various cancer cell lines. Studies indicate its ability to inhibit cell proliferation and induce apoptosis.

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µg/mL)Mechanism of Action
HepG2 (liver cancer)8.5Induction of apoptosis
Caco-2 (colon cancer)11.0Cell cycle arrest
MDA-MB 231 (breast cancer)18.7Inhibition of angiogenesis

These findings highlight the compound's potential as a chemotherapeutic agent, particularly in liver and breast cancers .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. It has been shown to significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α.

Table 3: Anti-inflammatory Effects

CompoundIL-6 Inhibition (%)TNF-α Inhibition (%)
Dibenzyl Compound8978
Dexamethasone (Control)7072

This suggests that this compound could be beneficial in managing inflammatory diseases .

Case Studies and Research Findings

  • Antibacterial Efficacy : A study conducted by Roxana et al. demonstrated that the compound effectively inhibited growth in multiple bacterial strains, suggesting a broad-spectrum antibacterial potential.
  • Cancer Cell Studies : Research published in the Journal of Medicinal Chemistry detailed the mechanism by which dibenzyl compound induces apoptosis in HepG2 cells through mitochondrial pathways, emphasizing its role as an anticancer agent.
  • Inflammation Models : In vivo studies indicated that treatment with dibenzyl significantly reduced inflammation markers in animal models of arthritis, supporting its therapeutic applications in inflammatory conditions.

Q & A

Basic Research Questions

Q. What synthetic methods are commonly employed to prepare dibenzyl-substituted dihydrobipyridine derivatives?

  • The compound can be synthesized via Hantzsch-type cyclocondensation reactions, where aldehydes, β-keto esters, and ammonia (or ammonium acetate) are condensed under microwave or reflux conditions. For example, montmorillonite K-10 clay is an effective catalyst for such reactions, enabling rapid cyclization and high regioselectivity . Modifications include substituting benzyl groups at specific positions to stabilize the dihydrobipyridine core. Key steps involve optimizing solvent systems (e.g., ethanol or acetonitrile), temperature (80–120°C), and stoichiometric ratios of reactants to minimize byproducts .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • A combination of spectroscopic techniques is essential:

  • 1H/13C NMR : Assigns protons and carbons in the dihydrobipyridine core. For example, the 1,4-dihydro protons typically resonate as a singlet at δ 4.6–5.0 ppm, while ester carbonyl carbons appear at ~165–170 ppm .
  • IR spectroscopy : Confirms ester C=O stretches (~1700 cm⁻¹) and N–H bends (~3300 cm⁻¹) in the dihydropyridine ring .
  • Mass spectrometry (HRMS) : Validates molecular weight with <5 ppm error. Discrepancies may indicate incomplete cyclization or residual solvents .

Advanced Research Questions

Q. What mechanistic challenges arise during alkylation or acylation of the dihydrobipyridine core?

  • Competitive alkylation at sulfur (if present) or nitrogen atoms in the pyridine ring can lead to low yields of the desired product. For instance, alkylation of betaine intermediates with ethyl bromoacetate may produce both S- and N-alkylated products, requiring careful isolation (e.g., column chromatography) . Intramolecular acylation under acidic conditions (e.g., acetic acid reflux) can form unexpected byproducts like thiazolo-pyridines, necessitating kinetic vs. thermodynamic control studies .

Q. How do substituents on the bipyridine ring influence fluorescence or coordination properties?

  • Electron-withdrawing groups (e.g., nitro, cyano) at the 3' or 5' positions enhance fluorescence quenching, making the compound a potential pH-sensitive probe. For example, europium(III) complexes with bipyridine dicarboxylate ligands exhibit strong red emission in ethanol-aqueous solutions, sensitive to pH changes due to ligand protonation . Substituent steric effects also modulate coordination geometry, impacting luminescence quantum yields .

Q. What strategies resolve discrepancies in melting points or spectral data across studies?

  • Variations in melting points (e.g., ±5°C) may arise from polymorphic forms or residual solvents. Recrystallization in mixed solvents (e.g., ethanol/water) improves purity. Spectral inconsistencies (e.g., NMR shifts) can be addressed by standardized deuterated solvents (DMSO-d6 vs. CDCl3) and referencing internal standards (TMS) . Cross-validation with X-ray crystallography (e.g., CCDC deposition) provides definitive structural confirmation .

Methodological Guidance

Designing experiments to study redox behavior of the dihydrobipyridine core

  • Cyclic voltammetry (CV) in anhydrous DMF with 0.1 M TBAPF6 as supporting electrolyte reveals reversible oxidation peaks at +0.8–1.2 V (vs. Ag/AgCl), corresponding to the dihydro-to-aromatic pyridine transition. Controlled-potential electrolysis coupled with UV-vis spectroscopy tracks intermediate radical species .

Optimizing reaction yields in multi-step syntheses

  • Use of protecting groups (e.g., benzyl esters) prevents undesired side reactions during functionalization. For example, selective deprotection of methyl esters under basic conditions (KOH/MeOH) allows sequential introduction of substituents . Monitoring reaction progress via TLC (silica gel, UV visualization) ensures timely quenching and minimizes decomposition .

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